![molecular formula C15H11Cl2NO3 B5524345 [(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate" often involves the formation of molecular salts through proton transfer reactions with different organic acids and bases. For instance, the synthesis of 2-amino 4-methylpyridinium 3-chlorobenzoate involved nucleophilic substitution and carbanion reactions, starting from specific chloroethanol and chlorobenzoyl precursors, resulting in good yields under optimized conditions (Zhang et al., 2019).

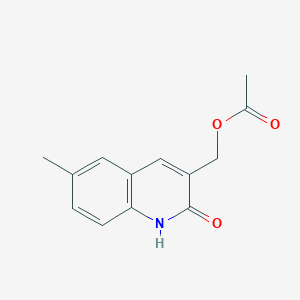

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2-amino-4-methylpyridinium 3-chlorobenzoate, reveals noncentrosymmetric crystallization in the monoclinic system with detailed hydrogen-bonded structures contributing to the overall stability and properties of the crystals (Babu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate" derivatives can lead to the formation of various molecular salts and complexes. These reactions are influenced by the presence of non-covalent interactions, such as hydrogen bonding, which plays a crucial role in the assembly and stability of the resulting compounds (Ahmad et al., 2023).

Physical Properties Analysis

The physical properties of compounds like "[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate" are characterized by their crystalline structure, thermal stability, and optical properties. For instance, 2-amino 4-methylpyridinium 3-chlorobenzoate exhibits good thermal and mechanical stability, making it suitable for optoelectronics device applications (Babu et al., 2017).

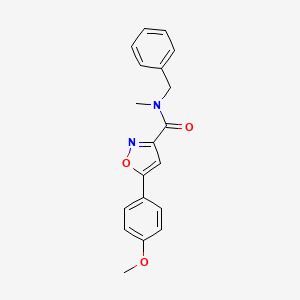

Chemical Properties Analysis

The chemical properties of related compounds are significantly influenced by their molecular structure and the nature of their interactions. For example, the presence of chlorine and nitrogen groups in the compound's structure can affect its reactivity, solubility, and potential applications in various chemical reactions (Liao Jian-qiao, 2010).

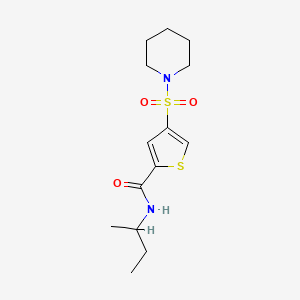

Scientific Research Applications

Solubility and Thermodynamics

- A study on the solubility of 2-amino-4-chlorobenzoic acid in various solvents at different temperatures provides critical data for optimizing purification processes. The solubility was affected by temperature and solvent type, which is crucial for designing crystallization and extraction processes in pharmaceutical and chemical engineering applications (Xinbao Li et al., 2017).

Anti-inflammatory Activity

- Research into heterocyclic chemistry, focusing on the synthesis of compounds like 2-methyl 7-Chloro-1, 3-benzo-oxazine-4-one, reveals potential anti-inflammatory applications. These findings could lead to the development of new anti-inflammatory drugs, highlighting the pharmaceutical importance of chlorobenzoate derivatives (Osarumwense Peter Osarodion, 2020).

Optoelectronics and Nonlinear Optical Materials

- The synthesis and characterization of 2-Amino 4-methylpyridinium 3-chlorobenzoate demonstrate its potential as a material for optoelectronic device applications. Its properties, such as thermal and mechanical stability, optical transmittance, and phase matching ability, are particularly relevant for developing advanced optical devices (B. Babu et al., 2017).

Corrosion Inhibition

- A study on α-aminophosphonates, including compounds with chlorobenzoyl groups, showed high inhibition efficiency against mild steel corrosion in hydrochloric acid. This application is significant for industrial pickling processes, offering a way to protect metals from corrosion (N. Gupta et al., 2017).

Supramolecular Chemistry

- The formation of supramolecular structures through hydrogen bonding in organic acid-base salts, involving chlorobenzoic acids, underlines the importance of non-covalent interactions in designing molecular assemblies. These findings have implications for creating molecular complexes with specific properties and functions (N. C. Khalib et al., 2014).

Safety and Hazards

properties

IUPAC Name |

[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-11-7-5-10(6-8-11)15(20)21-9-18-14(19)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWDHMASOVXBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCOC(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)

![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)

![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)